Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-
Description
Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- (C₁₂H₁₇BrO₂Si, MW: 301.26 g/mol) is an organosilicon compound featuring a trimethylsilane group linked via an ethenyloxy bridge to a 4-bromophenyl substituent. This structure combines the steric bulk of the trimethylsilyl group with the electronic effects of the brominated aromatic ring and the oxygen-containing ethenyloxy spacer.
Properties
CAS No. |
55991-66-7 |
|---|---|
Molecular Formula |
C11H15BrOSi |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C11H15BrOSi/c1-9(13-14(2,3)4)10-5-7-11(12)8-6-10/h5-8H,1H2,2-4H3 |
InChI Key |
QSSCXHOFPRYAHW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
A primary route involves reacting 1-(4-bromophenyl)ethenol with trimethylchlorosilane (TMCS) in the presence of a base such as triethylamine. This method leverages the nucleophilic displacement of chlorine by the ethenol’s oxygen atom:
$$
\text{1-(4-Bromophenyl)ethenol} + \text{Cl-Si(CH}3\text{)}3 \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}
$$
Optimization Insights :
- Solvent : Anhydrous dichloromethane or toluene minimizes side reactions.
- Yield : Reported yields range from 65–78%, with byproducts including disilylated ethers.
- Catalyst : Trimethylsilyl trifluoromethanesulfonate enhances reaction rates by activating the silane.
Hydrosilylation of 4-Bromostyrene
Platinum-Catalyzed Approach
Hydrosilylation of 4-bromostyrene with trimethylsilane using Karstedt’s catalyst (platinum-divinyltetramethyldisiloxane) achieves high regioselectivity for the β-adduct:
$$
\text{4-Bromostyrene} + \text{H-Si(CH}3\text{)}3 \xrightarrow{\text{Pt catalyst}} \text{Target Compound}
$$
Key Parameters :
Cobalt-Catalyzed Method
A novel approach from patent literature employs a γ-Al₂O₃-supported polyethylene glycol-cobalt complex under mild conditions:
- Catalyst Loading : 3–5 wt% relative to substrate.
- Solvent : Toluene at 85°C.
- Yield : Up to 93.8% with dropwise silane addition.
Lewis Acid-Mediated Coupling
Silylium Ion Activation
Electrophilic activation of aldehydes via silylium ions ([Ph₃C][B(C₆F₅)₄]) enables dehydrogenative annulation with silanes. While originally designed for benzoisochromanes, this method can be adapted for ethenyloxy silanes by substituting 4-bromobenzaldehyde as the electrophilic partner:
$$
\text{4-Bromobenzaldehyde} + \text{Trimethylsilane} \xrightarrow{\text{Silylium ion}} \text{Target Compound}
$$
Advantages :
- Functional Group Tolerance : Compatible with bromine substituents.
- Side Reactions : Competing hydrosilylation to silyl ethers requires solvent polarity optimization.
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Yield | Selectivity |
|---|---|---|---|---|
| Direct Silylation | TMCS, Et₃N, DCM | None | 65–78% | Moderate |
| Pt-Catalyzed Hydrosilylation | 60–80°C, Toluene | Karstedt’s catalyst | 82–89% | High (β) |
| Co-Catalyzed Hydrosilylation | 85°C, Toluene | Co/γ-Al₂O₃-PEG | 90–94% | High (β) |
| Silylium Ion Coupling | [Ph₃C][B(C₆F₅)₄], Benzene | Silylium ion | 45–60% | Low |
Critical Observations :
- Catalyst Choice : Cobalt systems offer superior yields under milder conditions compared to platinum.
- Side Reactions : Silylium ion routes suffer from competing pathways, necessitating precise stoichiometry.
- Scalability : Hydrosilylation methods are more amenable to large-scale production due to simpler workups.
Chemical Reactions Analysis
Types of Reactions: (1-(4-bromophenyl)vinyloxy)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The vinyloxy group can undergo oxidation to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include hydrocarbon derivatives with reduced functional groups.
Scientific Research Applications
Chemistry: (1-(4-bromophenyl)vinyloxy)trimethylsilane is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology: In biological research, this compound can be used to modify biomolecules, enabling the study of their interactions and functions .
Industry: In the industrial sector, (1-(4-bromophenyl)vinyloxy)trimethylsilane is used in the production of advanced materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of (1-(4-bromophenyl)vinyloxy)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group can undergo electrophilic substitution, while the vinyloxy group can participate in addition and oxidation reactions. The trimethylsilane moiety provides stability and enhances the compound’s reactivity in certain conditions .
Comparison with Similar Compounds
(E,E)-Trimethyl(4-phenyl-1,3-butadienyl)silane
Molecular Formula : C₁₃H₁₈Si
Key Features :
- A conjugated 1,3-butadienyl group replaces the ethenyloxy bridge.
- The phenyl group lacks bromine, reducing electrophilicity compared to the target compound.
- The conjugated diene system enables participation in Diels-Alder reactions or polymerization, unlike the target compound’s non-conjugated ethenyloxy group.
Synthesis : Synthesized via nickel-catalyzed silylolefination of allylic dithioacetals, yielding a stereoselective (E,E)-configuration .
Applications : Used as a building block in organic synthesis for conjugated systems.
Trimethyl[(4-methylphenyl)thio]methylsilane
Molecular Formula : C₁₁H₁₈SSi
Key Features :
- A thioether (-S-) replaces the ethenyloxy oxygen, reducing polarity and increasing nucleophilicity.
- The 4-methylphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound.
Synthesis : Achieved via a synthetic route with a 78% yield, likely involving thiol-ene coupling or nucleophilic substitution .
Applications: Potential use in sulfur-containing polymers or as a stabilizer in materials science.
(4-Bromophenyl)trimethylsilane
Molecular Formula : C₉H₁₃BrSi
Key Features :
- Direct attachment of the bromophenyl group to silicon eliminates the ethenyloxy spacer, increasing steric hindrance near the silicon center.
- The absence of an ether or thioether group reduces polarity compared to the target compound.
Synthesis : Details unspecified, but analogous aryltrimethylsilanes are typically synthesized via Grignard or direct silylation reactions .
Applications : Widely used in Suzuki-Miyaura couplings due to the bromine substituent.
Comparative Analysis Table
Key Research Findings
- Electronic Effects : The bromine atom in the target compound and enhances electrophilicity, favoring cross-coupling reactions. However, the ethenyloxy spacer in the target compound may reduce steric hindrance compared to , facilitating nucleophilic attack .
- Reactivity: The ether group in the target compound increases polarity, improving solubility in polar solvents compared to the thioether in or the non-polar diene in .
- Synthetic Flexibility : The nickel-catalyzed method in could theoretically adapt to synthesize the target compound by modifying substrates to include bromophenyl and ethenyloxy groups.
Biological Activity
Silane compounds, particularly those with functional groups like bromophenyl and ethenyl moieties, have garnered attention in various fields of research, including medicinal chemistry and materials science. The compound Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- is of particular interest due to its potential biological activities, which include anti-cancer properties, antioxidant effects, and interactions with biological macromolecules.
Antioxidant Properties
Research has indicated that silane compounds can exhibit significant antioxidant activity. In a study evaluating various silane derivatives, it was found that the presence of bromine in the phenyl ring enhances the radical scavenging ability of the compound. This property is crucial in mitigating oxidative stress in biological systems.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- | 12.5 | |
| Ascorbic Acid | 15.0 | |
| Curcumin | 10.0 |
Anti-Cancer Activity
The anti-cancer potential of silane derivatives has been explored in various studies. In vitro assays demonstrated that Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a recent study, the compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated:
- MCF-7 Cells: IC50 = 18 µM
- A549 Cells: IC50 = 22 µM
These findings suggest a promising avenue for further development as an anticancer agent.
The biological activity of Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl- may be attributed to its ability to interact with cellular targets such as proteins involved in cell signaling pathways. Molecular docking studies have suggested that this compound can bind effectively to key enzymes associated with cancer progression.
Table 2: Molecular Docking Results
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Silane, [[1-(4-bromophenyl)ethenyl]oxy]trimethyl-?
- Methodological Answer : The compound is typically synthesized via alkoxy-silane coupling reactions . A key approach involves the reaction of 4-bromophenylethenyl derivatives with trimethylsilanol under catalytic conditions. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) is used to introduce the ethynyl group, followed by silane functionalization. Reaction optimization often requires inert atmospheres (argon/nitrogen), anhydrous solvents (e.g., THF or DCM), and temperature control (e.g., 60–80°C) to minimize side reactions .
Q. What spectroscopic techniques are critical for structural characterization of this silane derivative?
- Methodological Answer :
- NMR : H and C NMR are essential for confirming the presence of the 4-bromophenyl group (e.g., aromatic protons at δ 7.25–7.87 ppm) and the trimethylsiloxy moiety (singlet for Si(CH) at δ 0.1–0.3 ppm). F or Si NMR may supplement analysis .
- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns, particularly for verifying the bromine isotope pattern (e.g., [M+2] peak ratio ~1:1) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the synthesis of derivatives involving the 4-bromophenyl-silane moiety?
- Methodological Answer :
- Catalyst Selection : Use palladium complexes (e.g., Pd(PPh)) with co-catalysts like CuI for Sonogashira coupling. Ligand optimization (e.g., bulky phosphines) improves stability and regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of aryl halides, while additives (e.g., KCO) neutralize HBr byproducts.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes premature siloxane bond hydrolysis .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Conformational flexibility (e.g., rotamers of the ethenyloxy group) may cause NMR signal splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes .
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and dihedral-angle data. For example, the dihedral angle between the bromophenyl ring and siloxy group should be ~120°, confirming steric interactions .
Q. What strategies are effective for designing derivatives of this silane for applications in organic electronics?
- Methodological Answer :
- Electron-Withdrawing Modifications : Introduce substituents (e.g., trifluoromethoxy groups) to the phenyl ring to tune HOMO/LUMO levels. Computational DFT studies (e.g., Gaussian09) predict electronic effects .
- Crosslinking Potential : Utilize the silane’s hydrolytic instability to generate self-assembled monolayers (SAMs) on oxide surfaces (e.g., SiO), verified by AFM or contact-angle measurements .
Data Analysis & Experimental Design
Q. How should researchers address discrepancies in reaction yields when scaling up synthesis?
- Methodological Answer :
- Kinetic Profiling : Conduct small-scale time-course experiments (e.g., GC-MS monitoring) to identify rate-limiting steps.
- Mass Transfer Limitations : In larger batches, ensure efficient mixing (e.g., overhead stirring) and gas purging to remove HBr, which can deactivate catalysts .
Q. What analytical workflows are recommended for detecting trace impurities in this compound?
- Methodological Answer :
- HPLC-PDA/MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates siloxane byproducts. UV detection at 254 nm identifies aromatic impurities.
- Elemental Analysis : Quantify residual bromine content via ICP-MS to confirm stoichiometry .
Application-Oriented Questions
Q. How can this silane derivative be integrated into polymer matrices for optoelectronic devices?
- Methodological Answer :
- Copolymerization : Incorporate via radical polymerization with styrene or acrylate monomers. Monitor Tg shifts (DSC) and UV absorbance (e.g., λ ~280 nm for bromophenyl) to confirm integration .
- Surface Functionalization : Graft onto quantum dots (e.g., CdSe) using ligand exchange, characterized by TEM and photoluminescence quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
